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Compound of Interest

Compound Name:
5-Fluoroisoquinoline-1-carboxylic

acid

CAS No.: 1179149-35-9

Cat. No.: B2950041

Get Quote

Executive Summary
Isoquinoline-1-carboxylic acid (I1CA) is a critical scaffold in medicinal chemistry, serving as a

bioisostere for naphthalene and quinoline derivatives. Its crystal structure reveals a complex

landscape of tautomeric equilibria (neutral vs. zwitterionic) that significantly impacts solubility,

bioavailability, and ligand-protein binding affinity.

This guide provides a technical comparison of I1CA against its primary structural isomer,

Quinoline-2-carboxylic acid (Quinaldic Acid), and key derivatives (Esters/Amides). The analysis

focuses on crystallographic data, supramolecular packing motifs, and experimental protocols

for solid-state characterization.

Structural Analysis & Crystallographic Data
Parent Scaffold: Isoquinoline-1-Carboxylic Acid
The crystal structure of I1CA is defined by the competition between intramolecular hydrogen

bonding (N···H–O) and intermolecular packing forces.[1][2] Unlike simple carboxylic acids that
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form classic

dimers, I1CA often crystallizes in motifs driven by its zwitterionic potential.

Key Crystallographic Parameters:

CSD Refcode: 654875

Space Group: Monoclinic

(Typical for planar aromatic acids)

Zwitterionic Character: The proximity of the basic isoquinoline nitrogen (

) and the acidic carboxyl group (

) allows for proton transfer in the solid state.

Packing Motif: Molecules typically form infinite 1D chains driven by

interactions, rather than discrete dimers. This "head-to-tail" alignment increases lattice
energy and melting point compared to non-zwitterionic analogs.

Comparative Benchmark: Quinoline-2-Carboxylic Acid
(Quinaldic Acid)
Quinaldic acid serves as the primary alternative. Its crystal structure is unique because it can

co-crystallize as a 1:1 stoichiometric mixture of neutral and zwitterionic tautomers in the same

unit cell—a rare phenomenon termed "desmotropy" in older literature.

Table 1: Crystallographic Comparison of Isomers
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Feature
Isoquinoline-1-Carboxylic
Acid (I1CA)

Quinoline-2-Carboxylic
Acid (Q2CA)

Crystal System Monoclinic Monoclinic

Space Group

Tautomer State
Predominantly Zwitterionic

(Solid State)

Mixed Neutral / Zwitterionic

(1:1 Ratio)

H-Bond Motif 1D Chains (Head-to-Tail)
Hybrid: Dimers (Neutral) +

Chains (Zwitterion)

Melting Point 164 °C (dec.) 156–158 °C

Solubility Low (High Lattice Energy) Moderate (Disrupted Packing)

Derivative Analysis: Esters and Amides
Modifying the carboxylic acid group locks the tautomeric state, drastically altering the crystal

packing.

Methyl Isoquinoline-1-carboxylate:

Structure: Exists purely as the neutral form.

Packing: Lacks strong H-bond donors. Packing is dominated by

stacking and weak

interactions.[1]

Result: Significantly lower melting point (~40-50 °C) and higher solubility in organic

solvents compared to the parent acid.

Isoquinoline-1-carboxamide:

Structure: Restores H-bond donor capability (

).
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Packing: Forms classic amide-amide

dimers or "tape" structures.

Relevance: Structurally mimics the adenosine adenine ring, making it a relevant scaffold

for kinase inhibitor design.

Visualizing Structural Logic
The following diagram illustrates the tautomeric equilibrium and how derivatization locks the

structure, influencing the solid-state packing.
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Caption: Tautomeric equilibrium in the parent acid vs. "locked" states in derivatives, dictating

lattice stability.

Experimental Protocols
Synthesis of Isoquinoline-1-Carboxylic Acid
Method: Reissert Reaction (Classic & Reliable)

Reagent Preparation: Dissolve isoquinoline (10 mmol) in DCM (20 mL).
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Activation: Add benzoyl chloride (11 mmol) dropwise at 0°C to form the N-

benzoylisoquinolinium salt.

Nucleophilic Attack: Add trimethylsilyl cyanide (TMSCN, 12 mmol). Stir at RT for 4 hours.

Hydrolysis: Reflux the intermediate (1-cyano-2-benzoyl-1,2-dihydroisoquinoline) in conc.

HCl/AcOH (1:1) for 6 hours.

Workup: Cool to precipitate the crude acid. Recrystallize from ethanol/water (1:1).

Crystallization Protocol for X-Ray Diffraction
Objective: Obtain single crystals suitable for SC-XRD.

Solvent System: Ethanol : Water (80:20 v/v).

Method: Slow Evaporation.[3]

Dissolve 50 mg of pure I1CA in 5 mL of warm solvent mixture.

Filter through a 0.45 µm PTFE syringe filter into a clean scintillation vial.

Cover the vial with parafilm and poke 3-4 small holes.

Place in a vibration-free environment at 20°C.

Observation: Colorless prisms typically appear within 3-5 days.

Note: If zwitterionic form is desired, ensure pH is neutral. For the hydrochloride salt

(protonated), add 1 eq. of 1M HCl before crystallizing.

Comparative Performance Guide
Use Case: Drug Discovery (Scaffold Selection)
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Parameter
Isoquinoline-1-
Carboxylic Acid

Methyl Ester
Derivative

Carboxamide
Derivative

Lipophilicity (LogP) ~0.8 (pH dependent) ~2.3 ~1.1

H-Bond Donors 1 (COOH) 0
2 (

)

H-Bond Acceptors 2 (N, C=O) 2 (N, C=O) 2 (N, C=O)

Solid State Stability
High (Zwitterionic

lattice)
Low (Weak forces)

Moderate (H-bonded

dimers)

Bioavailability Risk
Poor solubility (Lattice

energy)
Hydrolysis required Good balance

Recommendation:

For Fragment Screening: Use the Methyl Ester to ensure solubility in DMSO stock solutions

(avoiding precipitation due to high lattice energy of the zwitterion).

For Co-Crystallization: Use the Parent Acid if targeting basic residues (Arg/Lys) in the active

site, as the carboxylate can form salt bridges.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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